molecular formula TeCl4<br>Cl4Te B157766 Tellurium tetrachloride CAS No. 10026-07-0

Tellurium tetrachloride

Cat. No.: B157766
CAS No.: 10026-07-0
M. Wt: 269.4 g/mol
InChI Key: SWLJJEFSPJCUBD-UHFFFAOYSA-N
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Description

Tellurium tetrachloride is an inorganic compound with the empirical formula TeCl₄. It is a volatile compound that sublimates at 200°C under reduced pressure. In its solid state, this compound appears as a hygroscopic pale yellow solid, which turns into a maroon liquid when fused. The compound is known for its distorted octahedral coordination geometry in the solid state and seesaw molecular shape in the gas phase .

Mechanism of Action

Target of Action

Tellurium tetrachloride (TeCl4) is an inorganic compound with a variety of potential targets. It is a gateway compound for high valent organotellurium compounds . The primary targets of TeCl4 are likely to be molecular systems mediating general detoxification and mitigation of oxidative stress .

Mode of Action

TeCl4 interacts with its targets through a variety of mechanisms. In the gas phase, it is monomeric with a structure similar to that of SF4 . In the solid state, it forms a tetrameric cubane-type cluster, consisting of a Te4Cl4 core and three terminal chloride ligands for each tellurium atom . This interaction with its targets can result in changes at the molecular level, influencing the properties and behaviors of the targets .

Biochemical Pathways

It is known that tellurium compounds can trigger protein oxidation, dismantle [4fe–4s] centers of dehydratases, and cause membrane lipoperoxidation . They can also affect the synthesis of heme groups, producing the accumulation of the toxic intermediate protoporphyrin IX . Other affected processes may include inhibition of glycolysis, tricarboxylic acid cycle, respiratory chain, and glutathione metabolism .

Pharmacokinetics

It is known that the compound is volatile, subliming at 200 °c at 01 mmHg . Molten TeCl4 is ionic, dissociating into TeCl3+ and Te2Cl10^2− . These properties may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of TeCl4’s action are largely due to its toxicity. As is the case for other tellurium compounds, TeCl4 is toxic and releases HCl upon hydrolysis . It can add to alkenes to give Cl-C-C-TeCl3 derivatives, wherein the Te can be subsequently removed with sodium sulfide . Electron-rich arenes react to give aryl Te compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TeCl4. For instance, increasing environmental pollution with tellurium has been linked to autoimmune, neurodegenerative, and oncological diseases . Furthermore, the amount of tellurium released to the environment is increasing, and microorganisms play an important role in the biogeochemical cycling of environmental tellurium .

Biochemical Analysis

Biochemical Properties

Tellurium tetrachloride plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to form complexes with enzymes, proteins, and other biomolecules, influencing their activity and function . For example, this compound can interact with thiol groups in proteins, leading to the formation of tellurium-protein complexes. These interactions can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Additionally, it can disrupt cellular metabolism by interfering with key metabolic enzymes, resulting in altered energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, particularly those containing thiol groups . This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction . This compound can also induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and alter gene expression . Furthermore, it can modulate cell signaling pathways by interacting with key signaling proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is known to be relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture . Long-term exposure to this compound can result in cumulative effects on cellular function, including persistent oxidative stress and alterations in gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of this compound exposure in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can have minimal or no adverse effects, while at higher doses, it can induce toxicity and adverse effects . For example, high doses of this compound can cause oxidative stress, liver and kidney damage, and neurological effects in animal models . These toxic effects are dose-dependent and highlight the importance of careful dosage considerations in experimental and therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in cellular metabolism . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels, resulting in changes in cellular energy production and utilization . Additionally, this compound can influence the redox state of cells by modulating the activity of antioxidant enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Once inside the cell, this compound can interact with binding proteins that facilitate its transport to specific organelles or cellular structures . These interactions can affect the localization and accumulation of this compound within cells, influencing its biological activity and effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can influence its activity and function . The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, this compound can accumulate in the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function . Additionally, it can localize to the nucleus, where it can interact with DNA and transcription factors, leading to changes in gene expression .

Preparation Methods

Chemical Reactions Analysis

Tellurium tetrachloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

Tellurium tetrachloride can be compared with other tellurium halides, such as tellurium tetrafluoride, tellurium tetrabromide, and tellurium tetraiodide. These compounds share similar structural features but differ in their reactivity and applications:

This compound stands out due to its unique combination of volatility, reactivity, and ability to form high-valent organotellurium compounds, making it a valuable compound in both research and industrial applications.

Properties

InChI

InChI=1S/Cl4Te/c1-5(2,3)4
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InChI Key

SWLJJEFSPJCUBD-UHFFFAOYSA-N
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Canonical SMILES

Cl[Te](Cl)(Cl)Cl
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Molecular Formula

TeCl4, Cl4Te
Record name tellurium(IV) chloride
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Record name Tellurium tetrachloride
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DSSTOX Substance ID

DTXSID1064904
Record name Tellurium chloride (TeCl4), (T-4)-
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Molecular Weight

269.4 g/mol
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Physical Description

White solid; Highly hygroscopic; [Merck Index] White or yellow crystalline solid with an acrid odor; [MSDSonline]
Record name Tellurium tetrachloride
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CAS No.

10026-07-0
Record name Tellurium tetrachloride
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Record name Tellurium tetrachloride
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Record name Tellurium chloride (TeCl4), (T-4)-
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Record name Tellurium chloride (TeCl4), (T-4)-
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Record name TELLURIUM TETRACHLORIDE
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Customer
Q & A

Q1: What is the molecular formula, weight, and structure of tellurium tetrachloride?

A1: this compound has the molecular formula TeCl4 and a molecular weight of 269.41 g/mol. It exists as a monomeric molecule with a pseudo trigonal bipyramidal structure (C2v symmetry) in the gas phase and in dilute solutions of non-polar solvents like benzene. [, ]

Q2: How does the structure of this compound change in different phases?

A2: While TeCl4 exists as a monomer in the gas phase and dilute non-polar solutions, it forms associated species, approximately trimers, in solvents like benzene and toluene at higher concentrations. [] In the solid state, TeCl4 adopts a polymeric structure similar to tellurium tetrafluoride, characterized by bridging chlorine atoms. [, ]

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Several spectroscopic techniques are employed to study TeCl4, including Raman spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. Raman and far-infrared spectroscopy have been particularly useful in elucidating the structure of TeCl4 in different phases and confirming its C2v symmetry in the gaseous and solution states. [, , , ] Mass spectrometry, coupled with gas-phase electron diffraction, has confirmed the monomeric nature of TeCl4 in the gas phase. []

Q4: How is this compound employed in organic synthesis?

A4: TeCl4 serves as a versatile reagent and catalyst in organic synthesis, facilitating various transformations:

  • Conversion of Alcohols to Alkyl Chlorides: TeCl4 efficiently converts alcohols to their corresponding alkyl chlorides in good yields. []
  • Deprotection of Acetals and Thioacetals: It acts as a mild deprotection reagent for acetals and thioacetals, regenerating the parent carbonyl compounds. []
  • Ring Expansion Reactions: TeCl4 mediates ring expansion reactions of 1,3-dithiolanes and 1,3-oxathiolanes, yielding dihydro-1,4-dithiin and dihydro-1,4-oxathiin derivatives, respectively. []
  • Synthesis of Organotellurium Compounds: It is a crucial reagent in synthesizing various organotellurium compounds, including diorganotellurium dichlorides via cleavage reactions with organolead compounds. []

Q5: How does this compound act as a Lewis acid catalyst in organic reactions?

A6: TeCl4, being a Lewis acid, readily accepts electron pairs from Lewis bases. This property allows it to activate carbonyl groups, facilitating reactions like acetalization, ketal formation, and esterification. For instance, polystyrene-supported TeCl4 complexes have demonstrated effectiveness as Lewis acid catalysts in these reactions. []

Q6: Is this compound selective in its reactions?

A7: TeCl4 exhibits regioselectivity in its reactions. For example, in the halotellurium-induced cyclization of N-methallyl quinazolone, TeCl4 regioselectively forms the linear hydrochloride of 2-methyl-2-[(trichlorotelluro)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-5-one. [] This regioselectivity is also observed in its reaction with alkynes, where it can lead to either syn- or anti-addition products depending on the reaction conditions. []

Q7: How does this compound contribute to material science?

A7: TeCl4 plays a vital role in material science, particularly in the fabrication of optical fibers and thin films:

  • Optical Fiber Purification: It acts as a purifying agent in arsenic sulfide (As-S) and arsenic selenide (As-Se) glass optical fiber production by removing residual hydrogen impurities. [, ] The chlorine from TeCl4 reacts with hydrogen to form volatile HCl, which is removed during the process, improving the optical properties of the fibers.
  • Tellurium Dioxide Thin Film Preparation: TeCl4 serves as a precursor in the non-hydrolytic sol-gel synthesis of TeO2 thin films. [] This method offers control over film thickness and morphology, making it suitable for various optoelectronic applications.

Q8: What safety precautions should be taken when handling this compound?

A9: TeCl4 should be handled with care due to its potential toxicity. It decomposes upon contact with water, releasing hydrochloric acid (HCl), a corrosive substance. [] Therefore, it's crucial to handle TeCl4 in a well-ventilated area, wearing appropriate personal protective equipment, and taking measures to prevent contact with water and moisture.

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